molecular formula C14H21NO2 B15312067 Methyl (r)-3-amino-3-(4-(tert-butyl)phenyl)propanoate

Methyl (r)-3-amino-3-(4-(tert-butyl)phenyl)propanoate

Cat. No.: B15312067
M. Wt: 235.32 g/mol
InChI Key: NEZVKALLWWCNSX-GFCCVEGCSA-N
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Description

Methyl ®-3-amino-3-(4-(tert-butyl)phenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a methyl ester group, and a tert-butyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(4-(tert-butyl)phenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with the phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the molecule, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(4-(tert-butyl)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated amino derivatives.

Scientific Research Applications

Methyl ®-3-amino-3-(4-(tert-butyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(4-(tert-butyl)phenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-tert-butylphenylacetate: Similar structure but lacks the amino group.

    Methyl 3-(4-tert-butylphenyl)propanoate: Similar structure but lacks the amino group.

Uniqueness

Methyl ®-3-amino-3-(4-(tert-butyl)phenyl)propanoate is unique due to the presence of both an amino group and a tert-butyl-substituted phenyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(4-tert-butylphenyl)propanoate

InChI

InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-10(6-8-11)12(15)9-13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m1/s1

InChI Key

NEZVKALLWWCNSX-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CC(=O)OC)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)OC)N

Origin of Product

United States

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